molecular formula C17H34ClFO4Si2 B13026893 (3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one

(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one

Cat. No.: B13026893
M. Wt: 413.1 g/mol
InChI Key: ODJFXQKCKVGCGD-PBFPGSCMSA-N
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Description

(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one is a complex organic compound characterized by the presence of tert-butyldimethylsilyl groups, a chloro group, and a fluoro group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one typically involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl groups, halogenation, and cyclization reactions. The reaction conditions often require the use of specific reagents such as tert-butyldimethylsilyl chloride, chlorinating agents, and fluorinating agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Deprotection Reactions: The tert-butyldimethylsilyl groups can be removed under acidic or basic conditions to reveal hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and acids or bases for deprotection. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while deprotection reactions result in the formation of hydroxyl-containing compounds.

Scientific Research Applications

(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, potentially affecting biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and fluoro groups, along with tert-butyldimethylsilyl-protected hydroxyl groups, makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C17H34ClFO4Si2

Molecular Weight

413.1 g/mol

IUPAC Name

(3S,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chloro-3-fluorooxolan-2-one

InChI

InChI=1S/C17H34ClFO4Si2/c1-15(2,3)24(7,8)21-11-12-13(17(18,19)14(20)22-12)23-25(9,10)16(4,5)6/h12-13H,11H2,1-10H3/t12-,13-,17-/m1/s1

InChI Key

ODJFXQKCKVGCGD-PBFPGSCMSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@](C(=O)O1)(F)Cl)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(=O)O1)(F)Cl)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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